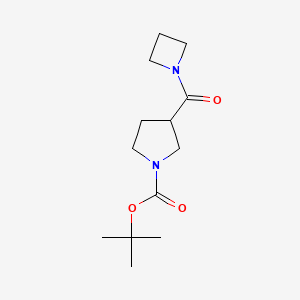
N-(1-cyclopentylbenzimidazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclopentylbenzimidazol-2-yl)acetamide, also known as BZPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of benzimidazole and has been synthesized using various methods. BZPAA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of N-(1-cyclopentylbenzimidazol-2-yl)acetamide is not fully understood, but it is believed to act through various signaling pathways. In cancer cells, N-(1-cyclopentylbenzimidazol-2-yl)acetamide has been found to induce apoptosis by activating the caspase pathway. N-(1-cyclopentylbenzimidazol-2-yl)acetamide has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In neurodegenerative disease models, N-(1-cyclopentylbenzimidazol-2-yl)acetamide has been found to activate the Nrf2/ARE pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects
N-(1-cyclopentylbenzimidazol-2-yl)acetamide has been found to exhibit a range of biochemical and physiological effects. In cancer cells, N-(1-cyclopentylbenzimidazol-2-yl)acetamide has been found to induce cell cycle arrest and apoptosis. N-(1-cyclopentylbenzimidazol-2-yl)acetamide has also been found to inhibit the migration and invasion of cancer cells. In neurodegenerative disease models, N-(1-cyclopentylbenzimidazol-2-yl)acetamide has been found to protect neurons from oxidative stress and prevent neuronal death.
实验室实验的优点和局限性
N-(1-cyclopentylbenzimidazol-2-yl)acetamide has several advantages for lab experiments, including its stability and low toxicity. N-(1-cyclopentylbenzimidazol-2-yl)acetamide can be easily synthesized using various methods, and its purity can be determined using analytical techniques. However, N-(1-cyclopentylbenzimidazol-2-yl)acetamide has some limitations, including its limited solubility in water and its potential to degrade over time.
未来方向
There are several future directions for research on N-(1-cyclopentylbenzimidazol-2-yl)acetamide. In cancer research, further studies are needed to determine the optimal dosage and treatment duration of N-(1-cyclopentylbenzimidazol-2-yl)acetamide. Studies are also needed to investigate the potential of N-(1-cyclopentylbenzimidazol-2-yl)acetamide in combination with other anti-cancer drugs. In neurodegenerative disease research, further studies are needed to investigate the mechanism of action of N-(1-cyclopentylbenzimidazol-2-yl)acetamide and its potential therapeutic applications in animal models. Additionally, studies are needed to investigate the potential of N-(1-cyclopentylbenzimidazol-2-yl)acetamide in combination with other neuroprotective agents.
合成方法
N-(1-cyclopentylbenzimidazol-2-yl)acetamide can be synthesized using different methods, including the reaction of 1-cyclopentyl-1H-benzimidazole with acetic anhydride in the presence of a catalyst. Other methods involve the reaction of 1-cyclopentyl-1H-benzimidazole with acetyl chloride or acetic acid in the presence of a base. The purity of the synthesized N-(1-cyclopentylbenzimidazol-2-yl)acetamide can be determined using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
N-(1-cyclopentylbenzimidazol-2-yl)acetamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. In cancer research, N-(1-cyclopentylbenzimidazol-2-yl)acetamide has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. Studies have also shown that N-(1-cyclopentylbenzimidazol-2-yl)acetamide can inhibit the growth of cancer cells by targeting specific signaling pathways.
In neurodegenerative disease research, N-(1-cyclopentylbenzimidazol-2-yl)acetamide has been found to exhibit neuroprotective effects. Studies have shown that N-(1-cyclopentylbenzimidazol-2-yl)acetamide can protect neurons from oxidative stress and prevent neuronal death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(1-cyclopentylbenzimidazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10(18)15-14-16-12-8-4-5-9-13(12)17(14)11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLNYZHGMUKNHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=CC=CC=C2N1C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(furan-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7564798.png)
![N-[3-[[2-(dimethylamino)-2-(furan-2-yl)ethyl]amino]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7564821.png)



![N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]benzamide](/img/structure/B7564847.png)

![1-[2-(Dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea](/img/structure/B7564861.png)

![2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide](/img/structure/B7564871.png)
![2-methyl-N-[1-(oxolan-2-yl)ethyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7564886.png)
![N-methyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7564902.png)

